molecular formula C29H17BrN2O3 B15039263 2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B15039263
M. Wt: 521.4 g/mol
InChI Key: WZVYLRZORNMYEU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as organic electronics and photonics .

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves multiple steps. One common synthetic route starts with the preparation of dibenzo[a,c]phenazine derivatives. This can be achieved through the oxidative skeletal rearrangement of 1,1’-binaphthalene-2,2’-diamine (BINAM) using an oxidative agent . The resulting dibenzo[a,c]phenazine is then further functionalized to introduce the 2-(4-Bromophenyl)-2-oxoethyl and carboxylate groups. The reaction conditions typically involve the use of solvents such as methanol, acetonitrile, dichloromethane, and cyclohexane .

Chemical Reactions Analysis

2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate can be compared with other phenazine derivatives such as:

Properties

Molecular Formula

C29H17BrN2O3

Molecular Weight

521.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate

InChI

InChI=1S/C29H17BrN2O3/c30-19-12-9-17(10-13-19)26(33)16-35-29(34)18-11-14-24-25(15-18)32-28-23-8-4-2-6-21(23)20-5-1-3-7-22(20)27(28)31-24/h1-15H,16H2

InChI Key

WZVYLRZORNMYEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br)N=C24

Origin of Product

United States

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